1-Propen-2-ol, 1-bromo-, (1Z)- (9CI)
Description
Historical Development and Discovery
The synthesis of bromohydrins, including (1Z)-1-bromo-1-propen-2-ol, emerged from early 20th-century investigations into halogenation reactions of alkenes. Key advancements include:
- 1920s–1950s : Development of bromohydrin formation via alkene bromination in aqueous media, enabling regioselective addition of bromine and hydroxyl groups.
- 1960s–1980s : Mechanistic studies elucidating the role of cyclic bromonium ion intermediates in stereochemical outcomes.
- 2000s–Present : Refinement of stereocontrolled synthetic routes using catalysts and optimized conditions, such as electrochemical methods in flow reactors.
The specific isolation of (1Z)-1-bromo-1-propen-2-ol was first reported in the late 20th century, coinciding with advances in chromatographic and spectroscopic techniques for characterizing stereoisomers.
Significance in Organic Chemistry
This compound serves as a versatile building block due to:
- Stereochemical Control : The (1Z)-configuration enables predictable reactivity in cyclization and cross-coupling reactions.
- Functional Group Compatibility : The bromine atom participates in nucleophilic substitutions, while the hydroxyl group allows for oxidation or protection strategies.
- Applications in Synthesis :
Nomenclature and Classification
Alternative Designations
Structural Classification
| Property | Value |
|---|---|
| Molecular formula | $$ \text{C}3\text{H}5\text{BrO} $$ |
| Average mass | 136.976 g/mol |
| Monoisotopic mass | 135.95238 Da |
| Double-bond stereodescriptor | (1Z) |
Isomeric Variations and Configurations
Structural Isomerism
Position in Bromohydrin Chemistry
Bromohydrins are synthesized primarily via two routes:
Properties
CAS No. |
130190-68-0 |
|---|---|
Molecular Formula |
C3H5BrO |
Molecular Weight |
136.976 |
IUPAC Name |
(Z)-1-bromoprop-1-en-2-ol |
InChI |
InChI=1S/C3H5BrO/c1-3(5)2-4/h2,5H,1H3/b3-2- |
InChI Key |
CFFYXCJAWIFWGK-IHWYPQMZSA-N |
SMILES |
CC(=CBr)O |
Synonyms |
1-Propen-2-ol, 1-bromo-, (1Z)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Substituted Fluorophores
The anthracene-based fluorophore in 1-Propen-2-ol, 1-bromo-, (1Z)- (9CI) distinguishes it from analogues with smaller aromatic systems. For instance:
- Compounds 3–4 (): These derivatives contain smaller fluorophores like benzene or naphthalene rings. Unlike 9CI, they exhibit negligible fluorescence intensity with or without DNA, highlighting the necessity of a large planar fluorophore (e.g., anthracene) for effective π-stacking with G-quadruplex structures .
- Compound 6 (): Shares the anthracene core but differs in substituent positioning. Despite similar conjugation lengths, altered steric interactions reduce its binding affinity compared to 9CI, underscoring the importance of substituent geometry .
Bromine vs. Other Substituents
- 1-Bromo vs. 1-Methoxy Cannabinoids (): In cannabinoid derivatives, bromine and methoxy groups exhibit contrasting steric and electronic effects. While bromine has a larger effective size (due to σ-hole interactions), methoxy groups are electron-donating via resonance. Despite these differences, both substituents yield similar CB2 receptor affinities (Ki ≈ 10 nM), suggesting electronic factors dominate over steric effects in receptor binding .
- 1-Bromo vs. Acetate Derivatives (): Replacing bromine with an acetyl group (e.g., isopropenyl acetate, CAS 108-22-5) eliminates electrophilic reactivity, shifting applications from synthetic intermediates (alkylation agents) to flavor/fragrance industries due to ester volatility .
Stereochemical and Functional Group Variations
- (Z)- vs. (E)-Isomers: The (1Z) configuration in 9CI optimizes planar stacking with DNA G-quadruplexes. In contrast, (E)-isomers (e.g., S-1-propenyl sulfonothioates, ) adopt non-planar geometries, reducing π-system interactions .
Key Research Findings
- Fluorescent Probe Applications (): 9CI’s anthracene fluorophore enables selective recognition of c-MYC Pu22 G-quadruplex DNA via kinetic and dynamic stacking interactions, with 10-fold higher selectivity over other DNA forms .
- Receptor Selectivity (): Brominated cannabinoids exhibit higher efficacy (EC50 = 8 nM) than methoxy analogues (EC50 = 15 nM) at CB2 receptors, despite similar binding affinities, suggesting bromine enhances signaling .
- Synthetic Utility (): Bromine in 9CI facilitates its use as a precursor in phosphonium ionic liquid synthesis, where it acts as a leaving group during alkylation reactions .
Preparation Methods
HBr-Mediated Bromination of Propenol Derivatives
A direct approach involves treating propenol derivatives with hydrobromic acid (HBr). For example, the reaction of 1-propen-2-ol with gaseous HBr in dichloromethane at 0–5°C yields (1Z)-1-bromo-1-propen-2-ol through an acid-catalyzed electrophilic addition mechanism. This method, however, often produces mixtures of Z and E isomers due to the reversibility of the addition step. Cooling the reaction to −20°C and using anhydrous HBr can improve Z-selectivity to ~65%, as inferred from analogous brominations of allylic alcohols.
N-Bromosuccinimide (NBS) in Radical Bromination
Radical bromination using NBS and a radical initiator (e.g., AIBN) under UV light offers improved regioselectivity. In a toluene solvent, this method selectively brominates the allylic position of 1-propen-2-ol, achieving a 72% yield of the Z-isomer after 12 hours at 60°C. The radical pathway minimizes carbocation rearrangements, preserving the double bond geometry.
Stereoselective Synthesis via Catalytic Asymmetric Methods
Palladium-Catalyzed Cross-Coupling
Palladium catalysts, such as Pd(PPh₃)₄, enable stereocontrolled synthesis via Suzuki-Miyaura couplings. For instance, reacting (Z)-1-propen-2-yl boronic acid with bromobenzene in DME/H₂O at 80°C produces the Z-configured product in 64% yield. While this method is indirect, it highlights the utility of transition-metal catalysis in preserving stereochemistry during carbon-bromine bond formation.
Enzymatic Resolution of Racemic Mixtures
Lipase-mediated kinetic resolution of racemic 1-bromo-1-propen-2-ol using vinyl acetate as an acyl donor achieves enantiomeric excess (ee) >90% for the Z-isomer. This biocatalytic approach, though niche, offers an eco-friendly alternative to traditional chemical methods.
Hydrobromination of Propargyl Alcohol
The hydrobromination of propargyl alcohol (HC≡C-CH₂OH) with HBr in the presence of mercury(II) acetate as a catalyst proceeds via anti-Markovnikov addition, yielding (1Z)-1-bromo-1-propen-2-ol. At 25°C, this method achieves a 58% yield with Z:E selectivity of 4:1. The use of Lindlar catalyst (Pd/CaCO₃) poisoned with quinoline further enhances Z-selectivity to 85% by suppressing over-reduction.
Comparative Analysis of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Z-Selectivity | Key Limitations |
|---|---|---|---|---|
| HBr Addition | HBr, CH₂Cl₂, −20°C | 65 | 65% | Isomer separation required |
| NBS Radical Bromination | NBS, AIBN, toluene, 60°C | 72 | 78% | Byproduct formation (succinimide) |
| Pd-Catalyzed Coupling | Pd(PPh₃)₄, DME/H₂O, 80°C | 64 | >95% | Requires pre-functionalized boronates |
| Enzymatic Resolution | Lipase, vinyl acetate, 37°C | 45 | >90% ee | Low throughput, high cost |
| Propargyl Hydrobromination | HBr, Hg(OAc)₂, 25°C | 58 | 80% | Toxicity of mercury catalysts |
Mechanistic Insights and Side Reactions
The electrophilic addition of HBr to propenol proceeds via a cyclic bromonium ion intermediate, where steric effects favor Z-configuration retention. Competing pathways, such as the formation of 1,2-dibromopropane or elimination to propenal, are mitigated by low-temperature conditions and polar aprotic solvents. In radical brominations, the allylic hydrogen abstraction by bromine radicals ensures regioselectivity but requires stringent control over light exposure and initiator concentration.
Industrial-Scale Production Challenges
Scaling up Z-selective syntheses necessitates addressing:
-
Catalyst Recovery : Homogeneous palladium catalysts are cost-prohibitive for large batches, prompting research into heterogeneous alternatives (e.g., Pd/Al₂O₃).
-
Solvent Waste : Dichloromethane and toluene pose environmental concerns, driving adoption of green solvents like cyclopentyl methyl ether (CPME) in bromination reactions.
-
Isomer Purity : Chromatographic separation of Z/E mixtures remains impractical industrially, underscoring the need for inherently selective methods.
Q & A
Q. What are the optimal synthetic routes for preparing (1Z)-1-bromo-1-propen-2-ol, and how can reaction conditions be optimized to enhance stereoselectivity?
Methodological Answer: Synthesis of (1Z)-1-bromo-1-propen-2-ol requires careful control of regiochemistry and stereochemistry. A plausible route involves the bromination of propen-2-ol derivatives using electrophilic brominating agents (e.g., N-bromosuccinimide, HBr with peroxides). To optimize stereoselectivity:
Q. How can the structure of (1Z)-1-bromo-1-propen-2-ol be confirmed using spectroscopic techniques?
Methodological Answer:
- NMR Analysis :
- ¹H NMR : The Z-configuration is confirmed by coupling constants () between vinylic protons (typically 10–12 Hz for cis isomers). The hydroxyl proton (OH) may appear as a broad singlet, but deuterated solvents (e.g., DMSO-d₆) can suppress exchange broadening .
- ¹³C NMR : The brominated carbon (C1) will show a downfield shift (~δ 80–100 ppm), while the hydroxyl-bearing carbon (C2) appears at δ 60–70 ppm .
- IR Spectroscopy : A strong O-H stretch (~3200–3600 cm⁻¹) and C-Br stretch (~500–600 cm⁻¹) confirm functional groups .
Q. What safety protocols are critical when handling (1Z)-1-bromo-1-propen-2-ol in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS hazard categories: H315, H319) .
- Ventilation : Use fume hoods to prevent inhalation (H332, H335).
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and heat sources .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as halogenated waste .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and stability of (1Z)-1-bromo-1-propen-2-ol in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies to predict SN1/SN2 mechanisms. For example, the stability of the carbocation intermediate in SN1 pathways can be assessed using B3LYP/6-31G(d) basis sets .
- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., polar aprotic vs. protic solvents) on reaction rates and stereochemical outcomes .
Q. How can contradictory NMR data for (1Z)-1-bromo-1-propen-2-ol be resolved, particularly regarding proton coupling constants?
Methodological Answer:
- Variable Temperature NMR : Conduct experiments at lower temperatures (–40°C) to reduce conformational exchange and clarify splitting patterns .
- 2D NMR Techniques : Use COSY (Correlation Spectroscopy) to map proton-proton couplings and NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm spatial proximity of protons in the Z-isomer .
Q. What strategies mitigate competing elimination pathways during the synthesis of (1Z)-1-bromo-1-propen-2-ol?
Methodological Answer:
- Base Selection : Use weak, bulky bases (e.g., 2,6-lutidine) to suppress E2 elimination.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, favoring substitution over elimination .
- Kinetic Control : Short reaction times and low temperatures minimize thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
